molecular formula C9H11NO2 B7807393 (4-Methoxyphenyl)ethanone oxime

(4-Methoxyphenyl)ethanone oxime

Cat. No.: B7807393
M. Wt: 165.19 g/mol
InChI Key: XXOHMWCSTKXDLH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)ethanone oxime is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : (4-Methoxyphenyl)ethanone oxime derivatives have been studied for their crystal structures. For instance, the study of the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of dehydroabietic acid, revealed specific configurations of cyclohexane rings and a C=N double bond with an E conformation (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

  • Catalysis in Organic Synthesis : This compound has been used in catalytic reactions. A study demonstrated its use in the enantioselective oxa-Michael addition reaction of α,β-unsaturated aldehydes, catalyzed by chiral N,N′-dioxide-iron(II) complexes, which yielded moderate to high enantiomeric excess (Lu Chang et al., 2008).

  • Organic Synthesis and Structure Characterization : The compound has been synthesized and characterized in various studies. For example, the synthesis and structural characterization of 1-(4-methoxyphenyl) ethanone 4-chlorobenzoyl hydrazone highlights its potential in organic synthesis and crystallography (Tian Xiao-xue, 2011).

  • Pharmaceutical Intermediate Synthesis : It has been used in the synthesis of pharmaceutical intermediates. A notable example is its role in the improved process for the preparation of Iloperidone, an antipsychotic medication (Zhenhua Shang et al., 2015).

  • Lignin Model Dimer Degradation : Research has explored its role in lignin model dimer degradation, indicating its potential in biochemical applications (S. Kawai et al., 2004).

  • Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial properties, indicating its potential in the development of new antimicrobial agents (Divyaraj Puthran et al., 2019).

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOHMWCSTKXDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-92-5
Record name 1-(4-Methoxyphenyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2475-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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